molecular formula C20H44Si B14145465 Silane, tetrapentyl CAS No. 3429-63-8

Silane, tetrapentyl

Cat. No.: B14145465
CAS No.: 3429-63-8
M. Wt: 312.6 g/mol
InChI Key: RPLAWNPFGXSEBC-UHFFFAOYSA-N
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Description

Silane, tetrapentyl, also known as tetrapentylsilane, is an organosilicon compound with the chemical formula Si(C5H11)4. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen or organic groups. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrapentyl typically involves the reaction of silicon tetrachloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{Si(C}5\text{H}{11})_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silane, tetrapentyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Silane, tetrapentyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, tetrapentyl involves its ability to form strong covalent bonds with both organic and inorganic materials. This is primarily due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications, including surface modification and adhesion promotion .

Comparison with Similar Compounds

    Silane (SiH4): A simpler silane with hydrogen atoms instead of organic groups.

    Phenylsilane (SiH3C6H5): Contains a phenyl group instead of pentyl groups.

    Trichlorosilane (SiHCl3): Contains chlorine atoms instead of organic groups.

Uniqueness: Silane, tetrapentyl is unique due to its four pentyl groups, which provide it with distinct hydrophobic properties and make it suitable for applications requiring water repellency and organic compatibility. Its ability to form strong bonds with both organic and inorganic materials sets it apart from simpler silanes .

Properties

CAS No.

3429-63-8

Molecular Formula

C20H44Si

Molecular Weight

312.6 g/mol

IUPAC Name

tetrapentylsilane

InChI

InChI=1S/C20H44Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3

InChI Key

RPLAWNPFGXSEBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)CCCCC

Origin of Product

United States

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